2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene
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Overview
Description
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfonyl group, and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene typically involves the reaction of 4-chlorobenzyl chloride with 1,4-dimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides and sulfonic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl methyl sulfone: Similar structure but lacks the dimethylbenzene core.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a chlorophenyl group.
Uniqueness
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methylsulfonyl groups allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11-3-4-12(2)15(9-11)19(17,18)10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPHNUUNRFPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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